5-Methoxy-4-aza-2-oxindole
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Overview
Description
Synthesis Analysis
The synthesis of 5-methoxy-4-aza-2-oxindole and related compounds has been approached through several methodologies. One notable method involves the rearrangement of 1-methoxy- and 1-hydroxy-2-oxindoles in acidic solution, leading to the formation of 5-substituted 2-aminophenylacetic acid derivatives, which were then cyclized to yield the corresponding 2-oxindoles. This process also allows for the synthesis of 5-methoxyindole from 5-methoxy-2-oxindole, showcasing the compound's versatile synthetic adaptability (Sakamoto, Hosoda, & Kikugawa, 1988).
Molecular Structure Analysis
The molecular and crystal structure of 5-methoxyindole derivatives has been extensively studied using single crystal X-ray diffraction analysis, infrared spectra, and density functional calculations. These studies provide detailed insights into the geometric configuration, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. The analysis of 5-methoxyindole-2-carboxylic acid, for example, reveals a complex pattern of intermolecular hydrogen bond interactions that contribute to the stability and physical properties of the compound (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Chemical Reactions and Properties
5-Methoxy-4-aza-2-oxindole and its derivatives exhibit a range of chemical reactivities, such as cycloaddition reactions and isomerization under UV light. These reactions highlight the compound's potential in synthetic chemistry, where its reactivity can be harnessed to create novel compounds and materials. For instance, the UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole have been characterized, offering insights into the photophysical properties and potential applications of these compounds (Lopes Jesus, Rosado, Fausto, & Reva, 2020).
Scientific Research Applications
- Scientific Field : Organic and Medicinal Chemistry .
- Summary of Application : Oxindoles are used in the synthesis of natural goods, medications, and pharmaceutically active substances . The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
- Methods of Application or Experimental Procedures : The synthesis of chiral compounds using desirable scaffolds with high structural diversity is a key area of research in this field . New synthetic techniques are generally simple to apply for the synthesis of other similar scaffolds .
- Results or Outcomes : The research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core are discussed . The chemical reactivity of 2-oxindole and its related derivatives in the presence of chiral and achiral catalysts are thoroughly discussed .
Future Directions
The desire for contemporary probe and drug-discovery programs for the synthesis of chiral compounds using desirable scaffolds with high structural diversity further drives research in this field . The development of new synthetic techniques for the synthesis of diverse useful oxindole scaffolds, including 5-Methoxy-4-aza-2-oxindole, is an ongoing significant objective in organic and medicinal chemistry .
properties
IUPAC Name |
5-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-2-5-6(10-8)4-7(11)9-5/h2-3H,4H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFJMBCHRBJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444630 |
Source
|
Record name | 5-Methoxy-4-aza-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-aza-2-oxindole | |
CAS RN |
178393-14-1 |
Source
|
Record name | 1,3-Dihydro-5-methoxy-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178393-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-4-aza-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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